![molecular formula C13H18BrNO3 B2521210 tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate CAS No. 1798003-45-8](/img/structure/B2521210.png)

tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is a carbamate derivative that has been synthesized for various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

- Suzuki–Miyaura Coupling : The tert-butyl group in this compound serves as a versatile handle for functionalization. Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction, often employs organoboron reagents. In this context, tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate can be used as a boron source for coupling reactions, enabling the synthesis of complex organic molecules and pharmaceutical intermediates .

- Anti-Cancer Agents : While specific studies on this compound are limited, its structural features suggest potential anti-cancer activity. Researchers have explored similar carbamate derivatives for their biological effects, making it an interesting target for further investigation .

- Boron Reagents : The tert-butyl group is commonly used in boron-based reagents. These reagents play a crucial role in Suzuki–Miyaura coupling, where they facilitate transmetalation between boron and palladium. Understanding the mechanisms of transmetalation is essential for optimizing synthetic routes and designing efficient catalysts .

- Biocatalytic Processes : Although not directly studied for biocatalysis, the tert-butyl moiety’s simplicity and stability make it a potential candidate for enzymatic transformations. Further exploration could reveal its utility in enzyme-mediated reactions .

- Building Blocks : tert-Butyl bromoacetate, a related compound, serves as a building block for synthesizing model N-substituted oligoglycines (peptoids). These peptoids can contain N-linked lactoside side chains, which find applications in materials science and bioconjugation .

- Amino Protecting Reagent : tert-Butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate can be used in the synthesis of phospholipid ethanolamine and serine derivatives. It acts as an amino-protecting reagent during these transformations .

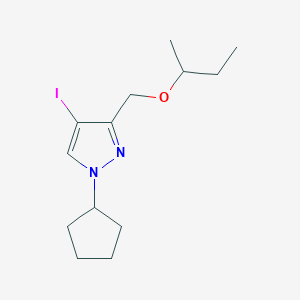

- PDE4 Inhibitors : Although not directly studied for this compound, related pyrazole derivatives have been investigated as effective PDE4 inhibitors for treating inflammatory diseases. Exploring the pharmacological potential of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate could yield valuable insights .

- Crystal Structure : The crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate, a precursor to this compound, has been determined. Understanding its solid-state arrangement provides insights into its reactivity and potential applications .

Organic Synthesis and Medicinal Chemistry

Chemical Biology and Biocatalysis

Materials Science and Polymer Chemistry

Phospholipid Synthesis and Lipid Chemistry

Drug Discovery and Target Identification

Crystallography and Structural Studies

Mechanism of Action

Target of Action

Similar compounds are often used as building blocks in the synthesis of model n-substituted oligoglycines .

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can participate in further reactions .

Biochemical Pathways

Brominated compounds are often involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Pharmacokinetics

The compound’s boiling point is predicted to be 3638±420 °C , which may influence its bioavailability.

Result of Action

Brominated compounds often participate in reactions that result in the formation of new carbon–carbon bonds .

properties

IUPAC Name |

tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15(4)8-9-6-5-7-10(14)11(9)16/h5-7,16H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNBUZVNYGAUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2521129.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2521130.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide](/img/structure/B2521133.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)

![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)